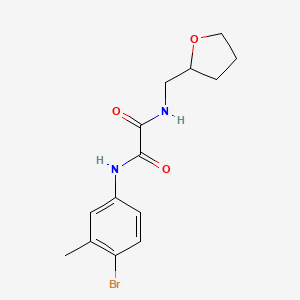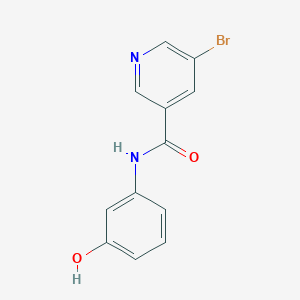![molecular formula C22H33N3O B4015474 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
描述
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the piperidine and diazaspirodecane intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
科学研究应用
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and eliciting a biological response. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
相似化合物的比较
Similar Compounds
1-Methyl-4-piperidone: A simpler piperidine derivative with similar structural features but lacking the spirocyclic core.
Indole derivatives: Compounds with a similar aromatic structure that exhibit diverse biological activities.
Coumarin derivatives: Compounds with a lactone ring that share some chemical reactivity with spirocyclic compounds.
Uniqueness
The uniqueness of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
7-[(3-methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-5-3-6-19(15-18)16-24-11-4-9-22(21(24)26)10-14-25(17-22)20-7-12-23(2)13-8-20/h3,5-6,15,20H,4,7-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFSDHHFWOJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4015392.png)
![N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4015396.png)


![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)
![N-(ADAMANTAN-1-YL)-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B4015437.png)
![(4-Fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B4015441.png)
![ethyl 5'-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4015446.png)
![2-[(diphenylacetyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4015448.png)
![3-{3-[4-(2-fluorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015456.png)

![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol](/img/structure/B4015488.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4015492.png)

